4-ethynyl-3-methoxy-1-methyl-1H-pyrazole
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Overview
Description
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C7H8N2O. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole typically involves the reaction of 3-methoxy-1-methyl-1H-pyrazole with an ethynylating agent under controlled conditions. One common method involves the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce ethyl-substituted pyrazoles .
Scientific Research Applications
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-ethynyl-3-methoxy-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ethynyl-1-methyl-1H-pyrazole: Similar structure but lacks the methoxy group.
3-methoxy-1-methyl-1H-pyrazole: Similar structure but lacks the ethynyl group.
1-methyl-1H-pyrazole-4-boronic acid pinacol ester: Contains a boronic acid group instead of an ethynyl group
Uniqueness
4-ethynyl-3-methoxy-1-methyl-1H-pyrazole is unique due to the presence of both ethynyl and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H8N2O |
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Molecular Weight |
136.15 g/mol |
IUPAC Name |
4-ethynyl-3-methoxy-1-methylpyrazole |
InChI |
InChI=1S/C7H8N2O/c1-4-6-5-9(2)8-7(6)10-3/h1,5H,2-3H3 |
InChI Key |
UWZMNUBTEHMUQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)C#C |
Origin of Product |
United States |
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